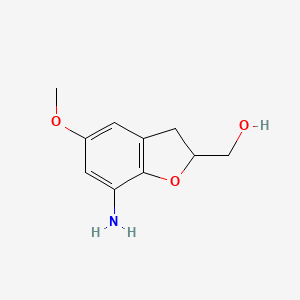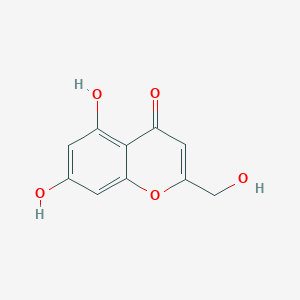
Ethyl 2-(cyclopropylmethylamino)-2-pyridin-3-ylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(cyclopropylmethylamino)-2-pyridin-3-ylacetate is an organic compound that belongs to the class of esters It features a pyridine ring substituted at the 3-position with an ethyl 2-(cyclopropylmethylamino) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(cyclopropylmethylamino)-2-pyridin-3-ylacetate typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 3-pyridinecarboxylic acid, is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 3-pyridinecarboxylate.
Amination: The ethyl 3-pyridinecarboxylate is then reacted with cyclopropylmethylamine under basic conditions to form the desired product. This step often requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions.
化学反応の分析
Types of Reactions
Ethyl 2-(cyclopropylmethylamino)-2-pyridin-3-ylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2- and 4-positions, using reagents like sodium amide or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium amide in liquid ammonia or organolithium reagents in anhydrous ether.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2-(cyclopropylmethylamino)-2-pyridin-3-ylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism by which Ethyl 2-(cyclopropylmethylamino)-2-pyridin-3-ylacetate exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active amine, which can then interact with various enzymes or receptors in biological systems. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity.
類似化合物との比較
Similar Compounds
Ethyl 2-(methylamino)-2-pyridin-3-ylacetate: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
Ethyl 2-(ethylamino)-2-pyridin-3-ylacetate: Contains an ethyl group instead of a cyclopropylmethyl group.
Ethyl 2-(cyclopropylamino)-2-pyridin-3-ylacetate: Similar but lacks the methyl group on the cyclopropyl ring.
Uniqueness
Ethyl 2-(cyclopropylmethylamino)-2-pyridin-3-ylacetate is unique due to the presence of the cyclopropylmethyl group, which can impart different steric and electronic properties compared to its analogs. This can influence its reactivity and interaction with biological targets, making it a compound of interest for further study.
特性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
ethyl 2-(cyclopropylmethylamino)-2-pyridin-3-ylacetate |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-13(16)12(15-8-10-5-6-10)11-4-3-7-14-9-11/h3-4,7,9-10,12,15H,2,5-6,8H2,1H3 |
InChIキー |
ULNOJWXUPROXEE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1=CN=CC=C1)NCC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]Pentanoic acid](/img/structure/B13871818.png)
![1-Oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-7-carboxylic acid](/img/structure/B13871823.png)





![N-[(4-aminophenyl)methyl]-2-(dimethylamino)acetamide](/img/structure/B13871851.png)
![5-Chloro-3-(3-hydroxypropyl)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13871852.png)
![5-O-tert-butyl 1-O-ethyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate](/img/structure/B13871857.png)




